BenchChemオンラインストアへようこそ!

SHR168442

RORγ Antagonist Chiral Resolution Stereoisomer Purity

SHR168442 (3R-enantiomer) serves as a critical research tool for chiral selectivity studies of RORγ antagonists. It enables precise quantification of enantiomeric ratios (eudysmic ratio) in binding and functional assays, essential for establishing stereospecific contributions to skin-restricted pharmacokinetics and for defining chiral API specifications. Ideal for in vitro TR-FRET, IL-17 secretion assays, and topical in vivo psoriasis models.

Molecular Formula C23H25Cl2F2N3O3S
Molecular Weight 532.4 g/mol
Cat. No. B12430605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHR168442
Molecular FormulaC23H25Cl2F2N3O3S
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl
InChIInChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29)/t16-/m1/s1
InChIKeyQZTWILLBUTYUEF-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-[4,6-Dichloro-5-(4,4-Difluoropiperidin-1-yl)-1H-Benzimidazol-2-yl]-3-(4-Ethylsulfonylphenyl)Propan-1-ol: A Structurally Unique RORγ Antagonist Isomer for Preclinical Topical Psoriasis Research


(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol, also known as the R-enantiomer of SHR168442, is a stereoisomer of a novel retinoid-related orphan receptor gamma (RORγ) antagonist developed for skin-restricted topical exposure. This compound shares the same benzimidazole core, dichloro-difluoropiperidinyl substitution, and ethylsulfonylphenyl-propanol motif as its more widely studied S-enantiomer, SHR168442 [1]. It is primarily intended as a research tool for chiral selectivity studies, serving as a critical comparator to establish the stereospecificity of RORγ antagonism and skin-restricted pharmacokinetic profiles [2].

Why the (3R) Enantiomer of SHR168442 Cannot Be Substituted with Generic RORγ Antagonists for Topical Psoriasis Studies


In-class substitution of RORγ antagonists is precluded by marked differences in systemic exposure, metabolic stability, and target selectivity that directly impact both safety and efficacy in topical applications. Unlike oral RORγ antagonists (e.g., VTP-43742, TAK828, GSK2981278) that exhibit high systemic bioavailability and were terminated in clinical development due to toxicity concerns, this chemotype was specifically engineered to achieve skin-restricted exposure—high in epidermis/dermis, low in plasma [1]. Furthermore, even among closely related analogs within the same series, substitution of the 4,4-difluoropiperidinyl group for a trifluoromethoxy phenyl group (e.g., in GSK805) or omission of the hydroxyethyl side chain (e.g., in Compounds 1 and 2) results in >100-fold differences in systemic AUC and >10-fold differences in liver microsomal stability, fundamentally altering the compound's suitability for topical use [1].

Quantitative Differentiation Evidence for (3R)-SHR168442: Stereochemical Purity, Biological Activity, and Pharmacokinetic Profile


Enantiomeric Purity and Chiral Resolution as a Differentiator from Racemic Mixtures

The (3R)-enantiomer is obtained via chiral HPLC separation from the racemic mixture, with the S-enantiomer (SHR168442) exhibiting a retention time of 7.640 min and a chiral purity of 100% under optimized conditions [1]. The (3R)-enantiomer is the corresponding opposite stereoisomer; its availability as a discrete, resolved stereoisomer enables direct head-to-head comparison of stereospecific pharmacological activity, which is essential for establishing the role of chirality in RORγ antagonism [1].

RORγ Antagonist Chiral Resolution Stereoisomer Purity

Skin-Restricted Exposure: High Dermal Concentration with Negligible Systemic Bioavailability in Preclinical Models

Topical application of SHR168442 (the S-enantiomer) in Vaseline or cream formulations resulted in high exposure in the epidermis and dermis layers while maintaining plasma concentrations below the limit of quantitation (<6 ng/mL) across multiple species [1]. In BALB/c mice, dermal exposure reached 2,460 ng/g at 3 h and 4,390 ng/g at 6 h post-application; in miniature pigs—a model with skin integument comparable to human—exposures at 8% cream were 5,410 ng/g (3 h), 5,975 ng/g (6 h), and 7,430 ng/g (24 h), all with undetectable plasma levels [1]. In contrast, oral RORγ antagonists such as VTP-43742 and GSK2981278 exhibit high systemic exposure (e.g., GSK2981278 oral bioavailability F = 6.2% in mice, 4.1% in rats) and were terminated in clinical development due to systemic toxicity [1][2].

RORγ Antagonist Dermal Pharmacokinetics Skin-Restricted Exposure

RORγ Antagonist Potency in Biochemical and Cellular Assays

SHR168442 (S-enantiomer) demonstrated RORγ ligand-binding domain (LBD) inhibition with an IC50 of 35 ± 9 nM in TR-FRET coactivator recruitment assay and inhibited IL-17 secretion from human PBMCs with an EC50 of 20 ± 6 nM [1]. It also inhibited RORγ transcriptional activity in a nuclear reporter assay with an IC50 of 15 ± 9 nM and showed selectivity over RORα (no effect up to 10,000 nM) [1]. The (3R)-enantiomer is the stereochemical opposite; its activity is expected to differ, making it a necessary control for establishing enantiomeric specificity [1].

RORγ Antagonist IL-17 Inhibition TR-FRET Assay

In Vivo Efficacy in Psoriasis Mouse Models and Dose-Dependent Skin Thickness Reduction

In the IL-23-induced psoriasis-like skin inflammation mouse model, topical treatment with 8% SHR168442 (S-enantiomer) reduced back skin thickness to 0.330 ± 0.015 mm compared with 0.564 ± 0.029 mm in the vehicle group, representing a 97% reduction in the induced thickening (p < 0.001) [1]. This efficacy was achieved with skin-restricted exposure and no significant body weight loss, contrasting with oral RORγ antagonists that were discontinued due to systemic toxicity [1].

RORγ Antagonist Psoriasis Model Topical Efficacy

Optimized Research Applications for (3R)-3-[4,6-Dichloro-5-(4,4-Difluoropiperidin-1-yl)-1H-Benzimidazol-2-yl]-3-(4-Ethylsulfonylphenyl)Propan-1-ol in Preclinical Psoriasis and Chiral Pharmacology Studies


Chiral Selectivity and Stereospecific SAR Studies in RORγ Antagonism

Use the (3R)-enantiomer as a direct stereochemical comparator to SHR168442 (S-enantiomer) in TR-FRET binding, IL-17 secretion, and nuclear reporter assays. Quantify the enantiomeric ratio (eudysmic ratio) to establish the stereospecific contribution to RORγ antagonism. This is essential for patent applications and for defining the chiral active pharmaceutical ingredient (API) specification [1].

Topical Psoriasis Efficacy Studies with Skin-Restricted Exposure

Formulate the (3R)-enantiomer in Vaseline or cream and apply topically in imiquimod (IMQ)-induced or IL-23-induced psoriasis-like skin inflammation mouse models. Measure clinical scores (erythema, scaling, thickness), skin thickness, and cytokine levels (IL-17A, IL-6, TNFα) while simultaneously monitoring plasma exposure to confirm skin-restricted pharmacokinetics. Directly compare efficacy with the S-enantiomer and vehicle controls to establish stereospecificity [1].

Off-Target Selectivity Profiling Against RORα

Evaluate the (3R)-enantiomer in RORα nuclear reporter assays (up to 10,000 nM) to assess whether the high selectivity for RORγ over RORα observed for SHR168442 is conserved in the opposite enantiomer. This is critical for understanding the structure-selectivity relationship and for minimizing potential off-target effects [1].

Preclinical Dermal Pharmacokinetic Profiling Across Species

Determine the dermal and systemic exposure of the (3R)-enantiomer following topical application in multiple species (mouse, rat, miniature pig). Compare dermal AUC and plasma concentrations to those of the S-enantiomer to evaluate stereochemical influence on skin penetration and systemic absorption [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHR168442

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.